![molecular formula C14H26N2O6 B1405499 2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid CAS No. 1562438-11-2](/img/structure/B1405499.png)
2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid
Descripción general
Descripción
This compound is a derivative of propanoic acid, with additional functional groups including a tert-butoxycarbonyl (Boc) group and an amino group . The compound’s IUPAC name is (2S)-3-{1-[(benzyloxy)methyl]-1H-imidazol-5-yl}-2-[(tert-butoxycarbonyl)amino]propanoic acid . It has a molecular weight of 375.42 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H25N3O5/c1-19(2,3)27-18(25)21-16(17(23)24)9-15-10-20-12-22(15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3,(H,21,25)(H,23,24)/t16-/m0/s1 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- New Synthesis Methods : Trifunović et al. (2010) described a simple synthesis of N-substituted 1,3-oxazinan-2-ones, utilizing L-Alanine as the amino component to produce chiral products like 2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid, which is structurally similar to the compound (Trifunović et al., 2010).
- Structural Analysis : The study by Jian Li et al. (2009) on the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic addate provides insights into the molecular arrangement and hydrogen bonding in compounds structurally related to the chemical (Jian Li et al., 2009).
Chemical Reactivity and Derivatives
- Chemical Reactivity Studies : N. Flores-Holguín et al. (2019) used computational peptidology assisted by conceptual density functional theory to study the molecular properties and structures of new antifungal tripeptides, which can be related to the study of 2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid (Flores-Holguín et al., 2019).
- Synthesis of Derivatives : K. N. Nirmalan et al. (2016) synthesized derivatives of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid, demonstrating the potential for creating varied compounds from a base structure similar to the compound (Nirmalan et al., 2016).
Applications in Medicinal Chemistry
- Potentiators of Receptors : Shepherd et al. (2002) explored the design and synthesis of novel potentiators of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) receptors, a study that could be related to the manipulation of similar compounds for receptor targeting (Shepherd et al., 2002).
Material Science Applications
- Recycling of PET Waste : R. Shah and S. R. Shukla (2012) investigated the aminolytic depolymerization of PET waste, which involved compounds structurally similar to the one . This indicates potential applications of such compounds in recycling and material repurposing (Shah & Shukla, 2012).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O6/c1-9(10(17)18)16(12(20)22-14(5,6)7)8-15-11(19)21-13(2,3)4/h9H,8H2,1-7H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFVMNFBUVUCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75210718 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1405417.png)

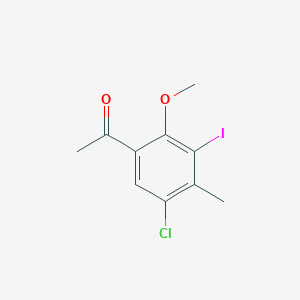

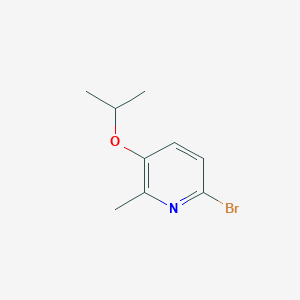
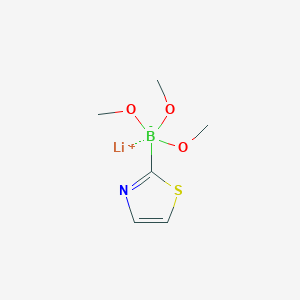
![Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405426.png)
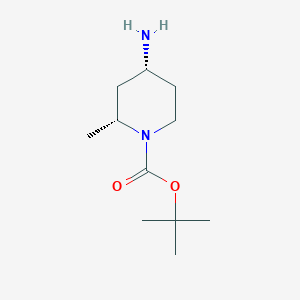
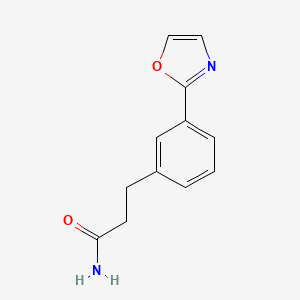
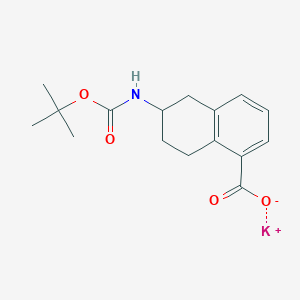
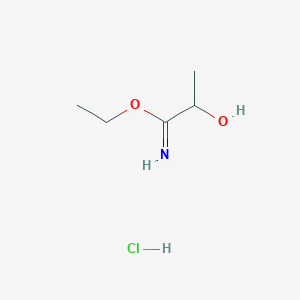
![Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1405435.png)
![Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405436.png)
![[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B1405439.png)